molecular formula C9H9BrFN B2958759 5-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline CAS No. 1781658-59-0

5-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline

Cat. No.: B2958759
CAS No.: 1781658-59-0
M. Wt: 230.08
InChI Key: PEFSSSBZYMPFPP-UHFFFAOYSA-N
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Description

5-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline is a substituted tetrahydroquinoline (THQ) of high interest in medicinal chemistry and drug discovery research. The tetrahydroquinoline scaffold is a privileged structure found in numerous natural and synthetic compounds with a broad spectrum of pharmacological activities . This specific compound, featuring bromo and fluoro substituents, is primarily used as a versatile synthetic intermediate or building block for the construction of more complex molecules. The presence of halogen atoms at the 5- and 7- positions makes it a valuable substrate for exploring structure-activity relationships (SAR), particularly in the development of novel antimicrobial and antimycobacterial agents . Research into similar disubstituted tetrahydroquinolines has shown that lipophilicity and the nature of the substituents are critical factors for biological activity, such as inhibiting microbial targets . The compound can be synthesized through catalytic hydrogenation methods, similar to those used for isomeric bromo-fluoroquinolines, which employ selective catalysts like MoS2 to achieve hydrogenation of the quinoline ring without hydrodehalogenation . As a key intermediate, this compound enables researchers to access diverse chemical space for screening against various disease targets. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-7-fluoro-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN/c10-8-4-6(11)5-9-7(8)2-1-3-12-9/h4-5,12H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFSSSBZYMPFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2Br)F)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline typically involves the bromination and fluorination of tetrahydroquinoline derivatives. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce quinoline derivatives .

Scientific Research Applications

While information on the applications of "5-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline" is limited, its related compounds and chemical properties suggest potential uses in scientific research. Specifically, "8-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline" and other tetrahydroquinoline derivatives have a range of applications.

Scientific Research Applications

Tetrahydroquinolines, including "8-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline," are employed across various scientific disciplines.

Chemistry: It serves as a building block in synthesizing complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Studies indicate that tetrahydroquinoline derivatives exhibit antimicrobial properties and have demonstrated the ability to inhibit the proliferation of cancer cells. The compound may interfere with signaling pathways critical for tumor growth and survival. For example, it may inhibit bromodomain-containing protein 4 (BRD4), a target implicated in various cancers such as melanoma and leukemia.

Medicine: It is explored for potential use in drug development, particularly for targeting specific enzymes or receptors. The compound's interaction with neurodegenerative pathways suggests potential neuroprotective effects and may modulate the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. This modulation could help prevent neurotoxicity associated with tau aggregation. It has also been identified as a potential inhibitor of nitric oxide synthase (nNOS), which plays a role in various cardiovascular and neurological conditions.

Industry: The compound can be used to develop new materials or as a catalyst in various chemical processes.

Chemical Reactions

"8-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline" can undergo various chemical reactions:

  • Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
  • Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
  • Substitution: This involves replacing one functional group with another, often using reagents like halogens or nucleophiles.

Pharmacophore Modeling

Pharmacophore modeling, including 3D-QSAR, can reveal structural and chemical features essential for developing drugs . These models are helpful to search for potent leads for disease treatment . Common applications include lead identification and scaffold hopping, as well as lead optimization by structure-activity relationship analysis and selectivity .

The biological activity of "8-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline" has been explored across various studies:

  • Antimicrobial Activity: Research indicates that tetrahydroquinoline derivatives exhibit antimicrobial properties and have shown effectiveness against certain bacterial strains. The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic processes.
  • Anticancer Properties: Studies have demonstrated that this compound can inhibit the proliferation of cancer cells and appears to interfere with signaling pathways critical for tumor growth and survival.
  • Neuroprotective Effects: The compound's interaction with neurodegenerative pathways suggests potential neuroprotective effects and may modulate the hyperphosphorylation of tau protein.

Case Studies

Mechanism of Action

The mechanism of action of 5-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and fluorine substituents enhance the compound’s binding affinity and selectivity towards these targets, modulating their activities and pathways. For instance, the compound may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below compares 5-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline with key analogues, emphasizing substituent effects:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Br (C5), F (C7) C₉H₉BrFN 230.08 Potential kinase inhibitor; high halogen reactivity
7-Bromo-1,2,3,4-tetrahydroquinoline Br (C7) C₉H₁₀BrN 212.09 Soluble in ethanol, ether; used in drug synthesis
5-Bromo-7-chloro-1,2,3,4-tetrahydroquinolin-2-one Br (C5), Cl (C7), ketone (C2) C₉H₇BrClNO 272.52 Enzyme inhibition studies; ketone enhances polarity
6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline Br (C6), OMe (C7) C₁₀H₁₂BrNO 242.12 Methoxy group increases solubility; agrochemical applications
6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline Br (C6), Cl (C8) C₉H₉BrClN 246.53 High density (1.5 g/cm³); thermal stability up to 328°C

Electronic and Reactivity Differences

  • Halogen Effects : Bromine and fluorine at the 5- and 7-positions create electron-deficient aromatic rings, favoring electrophilic substitution at meta/para positions. This contrasts with methoxy-substituted analogues (e.g., 6-Bromo-7-methoxy-), where electron-donating groups enhance ring activation .
  • Steric Considerations : The 5-Bromo-7-fluoro substitution minimizes steric hindrance compared to bulkier groups (e.g., 2-(2-Bromophenyl)-6-fluoro- derivatives), enabling easier functionalization .

Physicochemical Properties

  • Thermal Stability: Chlorinated analogues (e.g., 6-Bromo-8-chloro-) show higher boiling points (~328°C) compared to non-halogenated counterparts, attributed to increased molecular mass and halogen interactions .

Biological Activity

5-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline (BFTHQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

BFTHQ is characterized by the presence of bromine and fluorine substituents on the tetrahydroquinoline scaffold. The molecular structure can be represented as follows:

  • Chemical Formula : C9_9H8_8BrF N
  • Molecular Weight : 227.07 g/mol

The unique combination of these halogen atoms is hypothesized to enhance the compound's reactivity and biological efficacy.

1. Antimicrobial Properties

BFTHQ has been evaluated for its antimicrobial activity against various pathogens. Studies indicate that it exhibits significant inhibitory effects on both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Pathogen TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that BFTHQ could be a promising candidate for developing new antimicrobial agents.

2. Anticancer Activity

BFTHQ has shown potential as an anticancer agent in several in vitro and in vivo studies. It has been reported to inhibit the proliferation of various cancer cell lines, including breast, prostate, and pancreatic cancers. The compound's mechanism of action involves modulation of signaling pathways associated with cell growth and apoptosis.

  • Key Findings :
    • Inhibition of EPAC1 (Exchange Protein directly Activated by cAMP) has been linked to reduced cell migration and invasion in pancreatic cancer cells .
    • BFTHQ demonstrated a dose-dependent decrease in cell viability in MCF-7 (breast cancer) cells with an IC50 value of approximately 25 µM .

The biological activity of BFTHQ is attributed to its ability to interact with specific molecular targets:

  • Protein Interaction : BFTHQ may inhibit the formation of stable protein complexes involved in cancer progression, particularly those related to BRD4 (Bromodomain Containing Protein 4), which plays a critical role in regulating gene expression linked to oncogenesis .
  • Neurotransmitter Modulation : The compound has also been studied for its effects on neurotransmitter release, particularly acetylcholine, suggesting potential applications in treating neurodegenerative diseases.

Case Studies

Several case studies have highlighted the effectiveness of BFTHQ:

  • Breast Cancer Study : In a xenograft model, BFTHQ treatment resulted in a significant reduction in tumor size compared to controls, indicating its potential as an effective therapeutic agent.
  • Neuropathic Pain Model : A study demonstrated that BFTHQ could reverse thermal hyperalgesia in a rat model of neuropathic pain when administered at a dose of 30 mg/kg .

Structure-Activity Relationship (SAR)

Research into the SAR of BFTHQ analogs has provided insights into optimizing its biological activity:

  • Substitutions at the 5 and 7 positions significantly enhance potency against various biological targets.
  • The presence of bromine at position 5 was found to increase EPAC1 inhibition by approximately threefold compared to analogs lacking this substitution .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 5-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline?

  • Methodological Answer :

  • Catalytic Cyclization : Pd(II)-catalyzed cyclization of N-methylaniline-linked allylic aldehydes with aryl boronic acids yields tetrahydroquinoline derivatives with high enantioselectivity (up to 90% yield for similar fluorinated analogs) .
  • Copper-Catalyzed Coupling : Asymmetric desymmetrization via Cu catalysis can differentiate nucleophilic amine groups in maleimides, producing enantiomerically enriched tetrahydroquinoline scaffolds .
  • Substitution Strategies : Bromo and fluoro substituents are introduced via electrophilic aromatic substitution or halogen exchange reactions, guided by steric and electronic effects .

Q. How is the structure of this compound confirmed experimentally?

  • Key Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions and ring saturation. For example, 1^1H NMR of 6-fluoro-THQ derivatives shows distinct coupling patterns for fluorine and methyl groups .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming regioselectivity in bromo/fluoro-substituted analogs .
  • Elemental Analysis : Validates purity and molecular formula (e.g., C10_{10}H10_{10}BrFN for bromo-fluoro-THQ derivatives) .

Q. What biological activities are associated with bromo/fluoro-substituted tetrahydroquinolines?

  • Mechanistic Insights :

  • Antimicrobial Action : N-Benzosulfonyl-THQ derivatives disrupt bacterial membranes (e.g., S. aureus and MRSA) via ROS generation, with MIC values as low as 100 µg/mL .
  • Antifungal Activity : Substituent position critically affects efficacy. For example, 5n (a bromo/fluoro-THQ analog) inhibits S. sclerotiorum with EC50_{50} = 2.63 mg/L, outperforming commercial agents .

Advanced Research Questions

Q. How do substituent positions (5-Bromo vs. 7-Fluoro) influence pharmacological activity?

  • Structure-Activity Relationship (SAR) :

Substituent PositionObserved EffectExample CompoundActivity (EC50_{50}/MIC)
5-Bromo Enhances lipophilicity and membrane penetration5n (5-Bromo-THQ)Antifungal EC50_{50} = 2.63 mg/L
7-Fluoro Increases metabolic stability and target binding6-Fluoro-2-methyl-THQAntibacterial MIC = 100 µg/mL
  • Mechanism : Electron-withdrawing fluoro groups polarize the ring, enhancing interactions with bacterial DNA gyrase .

Q. What challenges arise in enantioselective synthesis of bromo/fluoro-THQ derivatives?

  • Key Issues :

  • Kinetic Resolution : Racemates (e.g., 2-methyl-6-methoxy-THQ) require chiral acyl chlorides (e.g., (S)-naproxen) for diastereoselective acylation, achieving >90% enantiomeric excess .
  • Conformational Control : Substituents at C5 and C7 induce steric hindrance, complicating asymmetric catalysis .

Q. How can computational modeling optimize the design of bromo/fluoro-THQ derivatives?

  • Approaches :

  • DFT Calculations : Predict regioselectivity in halogenation and oxidation reactions (e.g., 6-fluoro-THQ oxidation to quinoline proceeds via a radical intermediate) .
  • Docking Studies : Simulate interactions with bacterial targets (e.g., fluoroquinolone-binding pockets in DNA gyrase) .

Q. Are there discrepancies in reported bioactivity data for bromo/fluoro-THQ analogs?

  • Resolution Strategies :

  • ROS vs. Direct Targeting : Some studies attribute antibacterial effects to ROS generation , while others emphasize direct enzyme inhibition . Context-dependent mechanisms may explain variations.
  • Substituent Synergy : Bromo/fluoro combinations (e.g., 5-Bromo-7-Fluoro-THQ) may exhibit non-linear activity trends, requiring dose-response validation .

Methodological Recommendations

  • Synthetic Optimization : Use Pd(II)/HI co-catalysis for scalable oxidation of THQ to quinoline derivatives (90% yield achieved for 6-fluoro-2-methyl-THQ) .
  • Biological Assays : Pair ROS detection (e.g., DCFH-DA probes) with TEM imaging to confirm membrane damage in antimicrobial studies .
  • Stereochemical Analysis : Combine chiral HPLC with circular dichroism to resolve enantiomers in kinetic resolutions .

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